5-Chloropyrimidine
Overview
Description
5-Chloropyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of a chlorine atom at the 5-position of the pyrimidine ring distinguishes this compound from other pyrimidine derivatives. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
5-Chloropyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including anti-inflammatory activities . The primary targets of this compound are believed to be certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to an inhibitory response against their expression and activities . For instance, one study revealed that a pyrimidine derivative could block the dimerization of inducible nitric oxide synthase .
Biochemical Pathways
The biochemical pathways affected by this compound are those associated with inflammation. The compound’s action on the aforementioned targets leads to a reduction in the production of inflammatory mediators . This can result in downstream effects such as the suppression of the inflammatory response, contributing to its anti-inflammatory effects .
Pharmacokinetics
These pathways are critical for maintaining cellular functions such as the synthesis of DNA, RNA, lipids, and carbohydrates . The impact of these properties on the bioavailability of this compound would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties. By inhibiting the expression and activities of key inflammatory mediators, this compound can potentially suppress the inflammatory response, thereby exhibiting potent anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or conditions in the environment could potentially affect the compound’s action. It’s important to note that pyrimidines, including this compound, have been shown to be resistant to microbial degradation in soil or liquid media, suggesting a degree of environmental stability .
Biochemical Analysis
Biochemical Properties
5-Chloropyrimidine is known to play a role in biochemical reactions
Cellular Effects
Pyrimidines, the class of compounds to which this compound belongs, are known to have a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines are known to interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Metabolic Pathways
This compound is involved in the pyrimidine metabolic pathway . Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of hydroxy-pyrimidine or its tautomeric keto form with phosphoryl chloride in the presence of an amine or amine hydrochloride . The reaction conditions include the recovery of phosphoryl chloride by adding phosphorus pentachloride and distilling the phosphoryl chloride. The chloropyrimidine is then separated from the amine hydrochloride by adding a solvent that dissolves the chloropyrimidine but not the amine hydrochloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. For example, the chlorination of 4,6-dihydroxy-pyrimidine with sulfur oxychloride in the presence of boric acid and ethylene dichloride has been reported. The reaction is carried out under reflux conditions, followed by vacuum distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or alkoxides, to form different pyrimidine derivatives.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloropyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Chloropyrimidine
- 4-Chloropyrimidine
- 5-Bromo-2-chloropyrimidine
- 2-Amino-5-chloropyrimidine
Comparison: 5-Chloropyrimidine is unique due to the specific position of the chlorine atom on the pyrimidine ring. This positional difference can significantly influence the compound’s reactivity and biological activity. For instance, 2-Chloropyrimidine and 4-Chloropyrimidine have chlorine atoms at different positions, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
5-chloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-1-6-3-7-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNPDTOTEVIMMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878714 | |
Record name | PYRIMIDINE, 5-CHLORO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17180-94-8 | |
Record name | 5-Chloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17180-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017180948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRIMIDINE, 5-CHLORO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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